molecular formula C9H9FO3 B1446910 3-Ethoxy-5-fluorobenzoic acid CAS No. 1350539-96-6

3-Ethoxy-5-fluorobenzoic acid

Cat. No. B1446910
M. Wt: 184.16 g/mol
InChI Key: SKSZCBYBNKSOFC-UHFFFAOYSA-N
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Description

3-Ethoxy-5-fluorobenzoic acid is a chemical compound with the molecular weight of 184.17 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-ethoxy-5-fluorobenzoic acid . Its InChI code is 1S/C9H9FO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

3-Ethoxy-5-fluorobenzoic acid is a powder at room temperature .

Scientific Research Applications

Biodegradation Studies

3-Ethoxy-5-fluorobenzoic acid and its related compounds are explored in biodegradation studies. A study on the biodegradation of fluorobenzoates by Sphingomonas sp. HB-1 revealed insights into the microbial metabolism of these compounds. This study observed the transformation of 3-fluorobenzoate into various fluorinated compounds, suggesting potential pathways for environmental degradation of related fluorobenzoic acids (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Synthesis and Organic Chemistry

Medicinal Chemistry and Drug Development

In the field of medicinal chemistry, derivatives of fluorobenzoic acids, including 3-Ethoxy-5-fluorobenzoic acid, are utilized in drug development. For instance, research on 6-Fluoro-4-quinazolinol, derived from 2-amino-5-fluorobenzoic acid, demonstrated its potential antifungal properties, offering insights into new therapeutic agents (Guang-Fang Xu et al., 2007).

Environmental and Materials Science

Studies also explore the adsorption properties of fluorobenzoic acids on various surfaces, which has implications in environmental science and materials engineering. Research on the adsorption of 3-fluorobenzoic acid on gold electrodes provides insights into surface interactions and potential applications in sensor technology (Y. Ikezawa & Aya Nagai, 2010).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

3-ethoxy-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSZCBYBNKSOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-5-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DL Priebbenow, DJ Leaver, N Nguyen… - Journal of medicinal …, 2020 - ACS Publications
A high-throughput screen designed to discover new inhibitors of histone acetyltransferase KAT6A uncovered CTX-0124143 (1), a unique aryl acylsulfonohydrazide with an IC 50 of 1.0 …
Number of citations: 9 pubs.acs.org

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